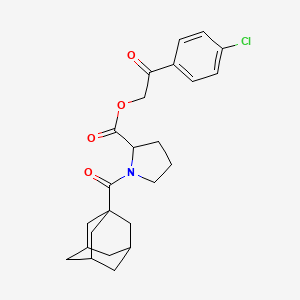
1-(1-isopropyl-4-piperidinyl)-4-(2-methoxyphenyl)piperazine oxalate
Übersicht
Beschreibung
1-(1-isopropyl-4-piperidinyl)-4-(2-methoxyphenyl)piperazine oxalate, also known as IPP or IPMP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic properties. This compound belongs to the class of piperazine derivatives and has been found to exhibit a range of biochemical and physiological effects. In
Wirkmechanismus
The exact mechanism of action of 1-(1-isopropyl-4-piperidinyl)-4-(2-methoxyphenyl)piperazine oxalate is not fully understood. However, it has been suggested that this compound may act as a serotonin receptor agonist, particularly at the 5-HT1A and 5-HT1B receptors. This compound may also modulate the activity of the dopamine and norepinephrine systems. These mechanisms of action may contribute to the observed antidepressant, anxiolytic, and antinociceptive effects of this compound.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects. In animal models, this compound has been shown to increase serotonin and dopamine levels in the brain. This compound has also been found to decrease the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the stress response. These effects may contribute to the observed antidepressant and anxiolytic effects of this compound.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 1-(1-isopropyl-4-piperidinyl)-4-(2-methoxyphenyl)piperazine oxalate is its high potency and selectivity for serotonin receptors, which makes it a valuable tool for studying the role of these receptors in various physiological and pathological processes. However, one of the limitations of this compound is its potential toxicity, which may limit its use in certain experimental settings.
Zukünftige Richtungen
There are several future directions for research on 1-(1-isopropyl-4-piperidinyl)-4-(2-methoxyphenyl)piperazine oxalate. One area of interest is the development of more selective and potent derivatives of this compound that can be used to study specific serotonin receptor subtypes. Another area of interest is the investigation of the potential therapeutic use of this compound in the treatment of substance abuse disorders and neurodegenerative diseases. Finally, the development of more efficient and cost-effective synthesis methods for this compound may facilitate its use in scientific research.
Wissenschaftliche Forschungsanwendungen
1-(1-isopropyl-4-piperidinyl)-4-(2-methoxyphenyl)piperazine oxalate has been extensively studied for its potential therapeutic properties. It has been found to exhibit antidepressant, anxiolytic, and antinociceptive effects in animal models. This compound has also been investigated for its potential use in the treatment of substance abuse disorders. In addition, this compound has been found to have neuroprotective properties and has been studied for its potential use in the treatment of neurodegenerative diseases.
Eigenschaften
IUPAC Name |
1-(2-methoxyphenyl)-4-(1-propan-2-ylpiperidin-4-yl)piperazine;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H31N3O.C2H2O4/c1-16(2)20-10-8-17(9-11-20)21-12-14-22(15-13-21)18-6-4-5-7-19(18)23-3;3-1(4)2(5)6/h4-7,16-17H,8-15H2,1-3H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQIODGMUHGNLJE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCC(CC1)N2CCN(CC2)C3=CC=CC=C3OC.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H33N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(4-chlorophenyl)thio]-N-{4-[(phenylthio)methyl]phenyl}propanamide](/img/structure/B3971146.png)
![ethyl N-[3-(4-chlorophenyl)-3-oxopropyl]threoninate hydrochloride](/img/structure/B3971153.png)

![N-benzyl-2-({5-[(4-methylphenoxy)methyl]-1,3,4-oxadiazol-2-yl}thio)acetamide](/img/structure/B3971174.png)
![methyl 4-[5-methyl-4-({methyl[1-(1,3-thiazol-2-yl)ethyl]amino}methyl)-1,3-oxazol-2-yl]benzoate](/img/structure/B3971175.png)
![8-methyl-2-[4-(2-methyl-2H-tetrazol-5-yl)benzoyl]-2,8-diazaspiro[4.5]decane](/img/structure/B3971179.png)

![1-[4-(methylthio)benzyl]-4-(1-pyrrolidinyl)piperidine oxalate](/img/structure/B3971187.png)

![2-cyclohexyl-N-(2-methoxydibenzo[b,d]furan-3-yl)acetamide](/img/structure/B3971196.png)
![4-(4-acetylphenyl)-1-(hydroxymethyl)-7-methyl-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B3971201.png)

![4-(2,4-dichlorophenyl)-10-(diphenylmethylene)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B3971206.png)
